

An In-Depth Technical Guide to 1,3-Bis(2-chloroethylthio)propane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Bis(2-chloroethylthio)propane

Cat. No.: B14112635

[Get Quote](#)

CAS Number: 63905-10-2

Molecular Formula: C₇H₁₄Cl₂S₂

Audience: Researchers, scientists, and drug development professionals.

Disclaimer

The following information is intended for research and informational purposes only. **1,3-Bis(2-chloroethylthio)propane** is a sulfur mustard analogue and a potential chemical warfare agent. Its synthesis, handling, and use are subject to strict regulations and should only be conducted by authorized personnel in appropriately equipped facilities.

Introduction

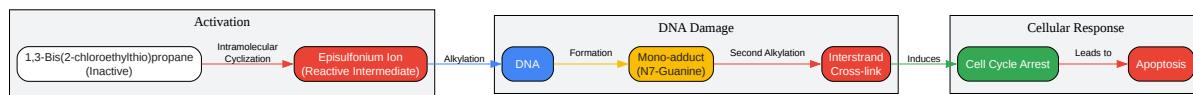
1,3-Bis(2-chloroethylthio)propane is an organosulfur compound and a structural analogue of sulfur mustard (mustard gas). Due to the presence of the reactive 2-chloroethylthio groups, it is classified as a vesicant, or blistering agent. Its primary mechanism of toxicity involves the alkylation of biological macromolecules, most notably DNA. This property has led to some investigation into its potential as a component in the development of certain pharmaceuticals, particularly in the context of cancer therapy where DNA alkylating agents are employed.^[1] However, its high toxicity and classification as a chemical weapon-related substance limit its research applications.

This technical guide provides a summary of the available technical information on **1,3-Bis(2-chloroethylthio)propane**, with a focus on its chemical properties, mechanism of action, and available toxicological data.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **1,3-Bis(2-chloroethylthio)propane** is presented in Table 1.

Property	Value	Reference
CAS Number	63905-10-2	[2] [3]
Molecular Formula	C ₇ H ₁₄ Cl ₂ S ₂	[2] [3] [4]
Molecular Weight	233.222 g/mol	[2] [3]
Boiling Point	339.9 °C at 760 mmHg	[1]
Density	1.197 g/cm ³	[1]
Flash Point	150.6 °C	[1]
Vapor Pressure	0.000176 mmHg at 25°C	[1]
Refractive Index	1.53	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Slightly unpleasant	[1]
Solubility	Soluble in organic solvents	[1]


Synthesis

A detailed, publicly available experimental protocol for the synthesis of **1,3-Bis(2-chloroethylthio)propane** is not readily found in the reviewed literature. However, the synthesis of sulfur mustard analogues generally involves the reaction of a dithiol with a chloroethylating agent. A plausible, though unverified, synthetic route is the reaction of 1,3-propanedithiol with 2-chloroethanol in the presence of a dehydrating agent or via a nucleophilic substitution reaction with a suitable chloroethylating agent.

Mechanism of Action: DNA Alkylation

The primary mechanism of toxicity for **1,3-Bis(2-chloroethylthio)propane**, like other sulfur mustards, is through the alkylation of DNA. This process is initiated by an intramolecular cyclization of the 2-chloroethylthio group to form a highly reactive episulfonium ion (also referred to as a cyclic sulfonium ion). This electrophilic intermediate then readily reacts with nucleophilic sites on DNA bases.

The primary target for alkylation is the N7 position of guanine residues.^[5] The reaction of the episulfonium ion with the N7 of guanine forms a stable covalent adduct. As **1,3-Bis(2-chloroethylthio)propane** possesses two such reactive groups, it can lead to both mono-alkylation and cross-linking of DNA. Interstrand cross-links, where the agent connects two separate DNA strands, are particularly cytotoxic as they inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).^{[6][7]}

[Click to download full resolution via product page](#)

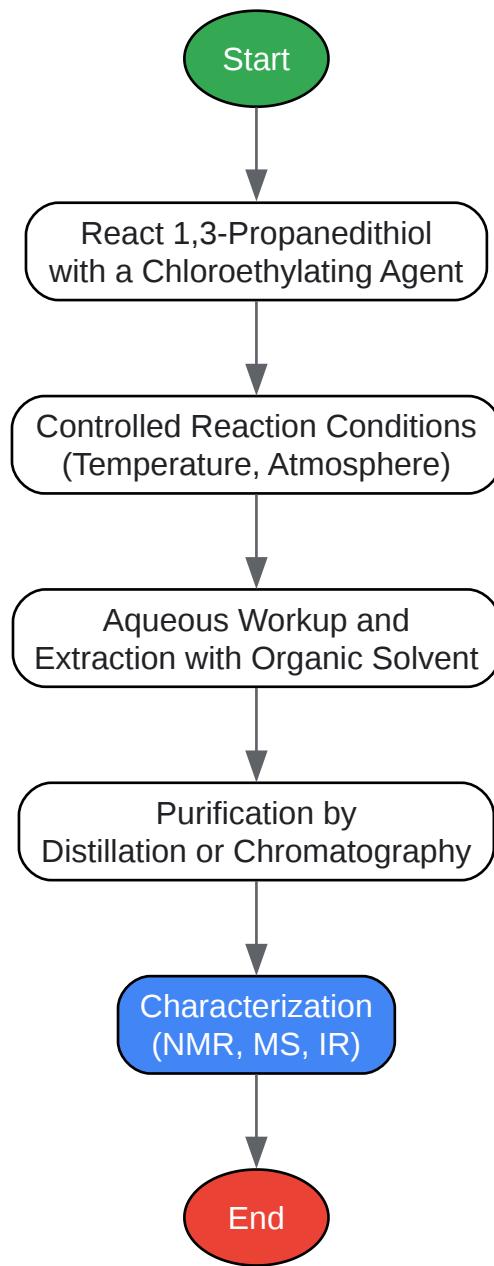
Caption: Mechanism of DNA alkylation by **1,3-Bis(2-chloroethylthio)propane**.

Toxicological Data

Specific quantitative toxicological data for **1,3-Bis(2-chloroethylthio)propane** (CAS 63905-10-2) is scarce in publicly available literature. However, data for a closely related compound, Propane, 1,3-bis(2-chloroethylthio)-2-chloro- (CAS 63905-12-4), is available and provides an indication of its potential toxicity.

Compound	CAS Number	Test Type	Route of Exposure	Species	Dose/Duration	Toxic Effects	Reference
Propane, 1,3-bis(2-chloroethylthio)-2-chloro-	63905-12-4	LCLo	Inhalation	Mouse	1600 mg/m ³ /10 M	Lethal dose value reported	[8]

Note: LCLo (Lowest Published Lethal Concentration) is the lowest concentration of a substance in air, other than LD50, that has been reported to cause death in humans or animals.

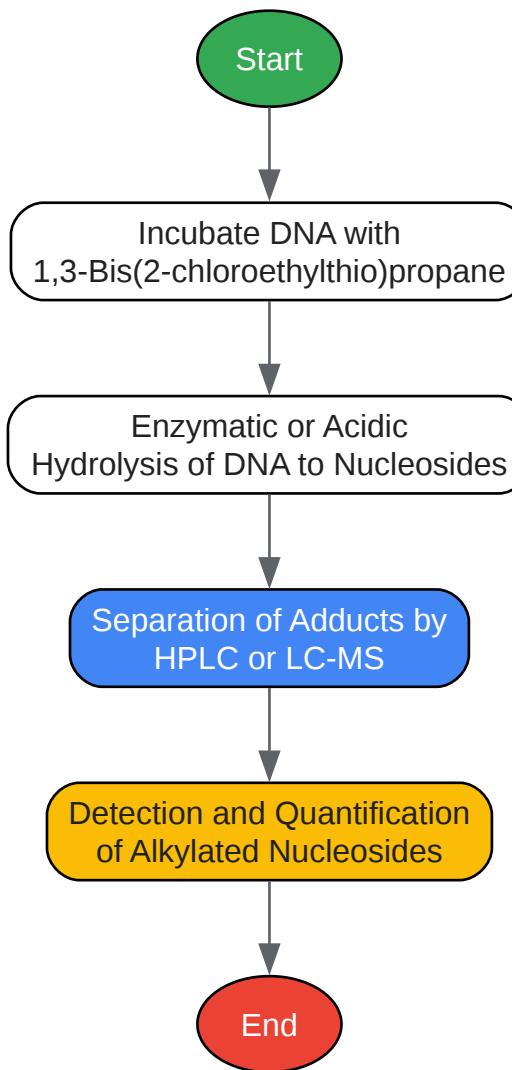

Due to its classification as a sulfur mustard analogue, **1,3-Bis(2-chloroethylthio)propane** is expected to be a potent vesicant, causing severe damage to the skin, eyes, and respiratory tract. It is also suspected to be a carcinogen.[1]

Experimental Protocols

Detailed, validated experimental protocols specifically for **1,3-Bis(2-chloroethylthio)propane** are not readily available in the public domain. The following sections provide generalized experimental workflows based on methods used for other sulfur mustard analogues.

General Workflow for Synthesis of Sulfur Mustard Analogues

The synthesis of sulfur mustard analogues is a hazardous procedure that should only be performed by trained professionals in a certified laboratory with appropriate safety measures.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of sulfur mustard analogues.

Experimental Workflow for In Vitro DNA Alkylation Assay

This workflow outlines the general steps to assess the DNA alkylating ability of a compound like **1,3-Bis(2-chloroethylthio)propane** in a cell-free system.

[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro DNA alkylation assay.

Analytical Methods

The detection and quantification of **1,3-Bis(2-chloroethylthio)propane** and its metabolites would likely employ methods similar to those used for other sulfur mustards. Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification of the parent compound.^[9] For biological monitoring, the detection of hydrolysis products or DNA/protein adducts in urine or blood can be performed using liquid chromatography-mass spectrometry (LC-MS).^{[10][11]}

Conclusion

1,3-Bis(2-chloroethylthio)propane is a hazardous organosulfur compound with potent DNA alkylating properties, characteristic of sulfur mustard vesicants. While its chemical properties are documented to some extent, detailed experimental protocols for its synthesis and specific quantitative toxicological data are not widely available in the public domain. The primary mechanism of its toxicity is understood to be the formation of episulfonium ions that lead to DNA damage, cell cycle arrest, and apoptosis. Further research on this compound is limited due to its classification as a chemical warfare-related agent. Any handling or research involving this compound must be conducted with extreme caution and in compliance with all relevant safety and regulatory protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]
- 3. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]
- 4. PubChemLite - 1,3-bis(2-chloroethylthio)propane (C7H14Cl2S2) [pubchemlite.lcsb.uni.lu]
- 5. Preferential alkylation by 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) of guanines with guanines as neighboring bases in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacokinetics and pharmacodynamics of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. Sesquimustard | C₆H₁₂Cl₂S₂ | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,3-Bis(2-chloroethylthio)propane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14112635#1-3-bis-2-chloroethylthio-propane-cas-number-63905-10-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com